Hydromorphone 3-glucuronide

Descripción general

Descripción

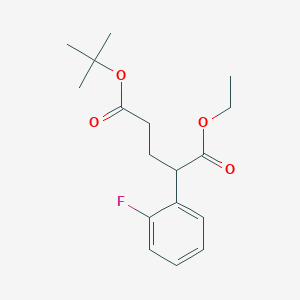

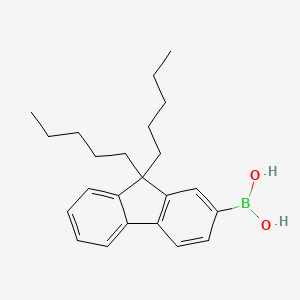

Hydromorphone 3-glucuronide (H3G) is a major metabolite of hydromorphone, a potent opioid analgesic. It is formed in humans primarily by conjugation with glucuronic acid . H3G is a close structural analogue of morphine-3-glucuronide (M3G), the major metabolite of morphine .

Synthesis Analysis

Hydromorphone is metabolized principally by conjugation with glucuronic acid to form H3G . This metabolic pathway is carried out by the activity of the UDP-glucuronosyltransferase-2B7 .Molecular Structure Analysis

H3G is a close structural analogue of M3G . Due to its different structure (having a double bonded oxygen at the 6-position), hydromorphone cannot be conjugated to form a 6-glucuronide metabolite, in contrast to morphine .Chemical Reactions Analysis

The major chemical reaction involved in the formation of H3G is the conjugation of hydromorphone with glucuronic acid . This reaction is facilitated by the enzyme UDP-glucuronosyltransferase-2B7 .Aplicaciones Científicas De Investigación

Biochemical Synthesis and Pharmacological Evaluation

Hydromorphone-3-glucuronide (H3G) has been synthesized using rat liver microsomes, demonstrating its biochemical pathway. Its chemical structure was confirmed by various techniques, including high-performance liquid chromatography (HPLC) and proton-NMR, verifying the attachment of the glucuronide moiety at the 3-phenolic position of hydromorphone. Preliminary pharmacological evaluation revealed that H3G can evoke excitatory behavioral effects such as chewing, rearing, and convulsions in rats, indicating its neuroexcitant properties (Wright, Nocente, & Smith, 1998).

Comparative Potency with Morphine Analogues

A study compared the neuro-excitatory effects of H3G with morphine-3-glucuronide (M3G), another opioid metabolite. It was found that H3G is approximately 2.5 times more potent than M3G in inducing neuro-excitatory behaviors in rats. This suggests that in cases where large systemic doses of hydromorphone are administered, the accumulation of H3G might contribute to observed behavioral excitation (Wright, Mather, & Smith, 2001).

Metabolism and Pharmacokinetic Studies

Research into the metabolic fate of hydromorphone identified H3G as one of its primary metabolites. This study isolated various metabolites from a cancer patient's urine, including H3G, providing insights into the drug's metabolism in humans. This understanding is crucial for the effective and safe usage of hydromorphone in clinical settings (Zheng, 1999).

Clinical Implications in Hospice Patients

In hospice patients, the accumulation of H3G is proposed as a mechanism for the development of neuroexcitatory effects like allodynia and opioid-induced hyperalgesia. A study on a hospice patient with metastatic lung cancer observed that the allodynia resolved upon discontinuation of hydromorphone and rotation to a different opioid, highlighting the clinical importance of monitoring H3G levels (Juba, Wahler, & Daron, 2013).

Mecanismo De Acción

Hydromorphone, from which H3G is derived, is an opioid mu-receptor agonist . It is a hydrogenated ketone analog of morphine, which makes hydromorphone more lipid-soluble, enhancing its ability to cross the blood-brain barrier to enter the CNS, and giving it a more rapid onset of action than morphine .

Safety and Hazards

The major hazards of hydromorphone, from which H3G is derived, include dose-related respiratory depression, urinary retention, bronchospasm, and sometimes, circulatory depression . In animal models, high levels of H3G have been observed to evoke a range of dose-dependent excitatory effects, including allodynia, myoclonus, and seizures . This suggests that excitatory side effects could occur in patients with renal failure where clearance of the 3-glucuronide metabolite is reduced .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7aR,12bS)-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2,5,10-11,15-17,19-20,22,26-28H,3-4,6-8H2,1H3,(H,29,30)/t10-,11+,15-,16-,17+,19-,20-,22+,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSHIBYUEOPPRX-NSSRKTJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3C(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018777 | |

| Record name | Hydromorphone-3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydromorphone 3-glucuronide | |

CAS RN |

40505-76-8 | |

| Record name | Hydromorphone-3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROMORPHONE 3-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3A3GA26VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B3327911.png)

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B3327916.png)

![2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole](/img/structure/B3327974.png)